Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is an organic compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a chloropyridinyl group and a methyl ester group. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Preparation Methods
The synthesis of Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperidine and methanol under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound lacks the chloropyridinyl group and has different reactivity and biological activity.
Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: This compound has a similar piperidine core but different substituents, leading to variations in its chemical and biological properties.
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound has a chloropyridazinyl group instead of a chloropyridinyl group, resulting in different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
898227-94-6 |
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Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-5-7-15(8-6-9)11-4-2-3-10(13)14-11/h2-4,9H,5-8H2,1H3 |
InChI Key |
NSUHIYZMOIRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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